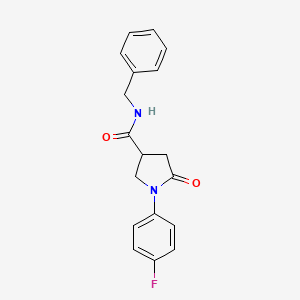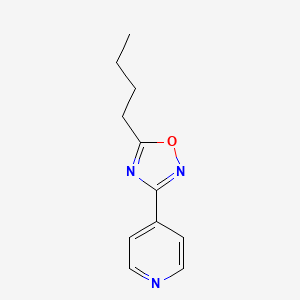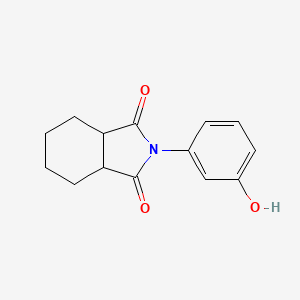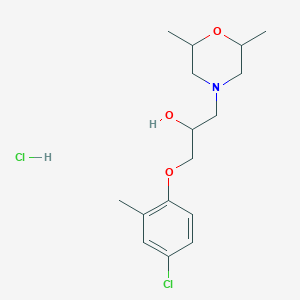![molecular formula C14H15BrN2O2 B5209070 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)
2-[(1-bromo-2-naphthyl)oxy]butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-bromo-2-naphthyl)oxy]butanohydrazide, also known as BNH, is a chemical compound that has been widely used in scientific research. It belongs to the class of hydrazide compounds and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit antifungal activity by inhibiting the growth of certain fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide. One area of interest is the development of this compound derivatives with enhanced biological activity. Another area of interest is the investigation of the mechanism of action of this compound and its derivatives. Additionally, the potential use of this compound as a therapeutic agent for various diseases warrants further investigation.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its unique properties make it a valuable tool for researchers investigating the mechanisms of various diseases. Further research is needed to fully understand the potential of this compound and its derivatives as therapeutic agents.
Métodos De Síntesis
2-[(1-bromo-2-naphthyl)oxy]butanohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-bromo-2-naphthol with butanoyl hydrazine in the presence of a base. The product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-[(1-bromo-2-naphthyl)oxy]butanohydrazide has been extensively used in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. This compound has also been used as a precursor for the synthesis of other bioactive compounds.
Propiedades
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxybutanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-2-11(14(18)17-16)19-12-8-7-9-5-3-4-6-10(9)13(12)15/h3-8,11H,2,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCCIEFULPTPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)OC1=C(C2=CC=CC=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5208990.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)


![ethyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5209011.png)
![1-(2-chlorophenyl)-5-{[(3,5-dimethoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209019.png)
![4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5209024.png)

![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)

![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)
![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)